![molecular formula C12H16N4O4 B2485805 Tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate CAS No. 2470440-22-1](/img/structure/B2485805.png)
Tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate
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Overview
Description
“Tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate” is a complex organic compound. It likely contains a purine ring, which is a heterocyclic aromatic organic compound, along with a tert-butyl group and an acetate group .
Molecular Structure Analysis
The molecular structure would likely include a purine ring, which is a two-ring structure with four nitrogen atoms, along with a tert-butyl group attached to one carbon and an acetate group attached to another .Chemical Reactions Analysis
Tert-butyl groups are known to be quite unreactive due to their steric bulk, which can prevent them from participating in many reactions . The purine ring and acetate group may also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, we can infer that it might be a solid or liquid at room temperature, and it could be soluble in common organic solvents .Scientific Research Applications
Electrochemical Sensors and Biosensors
Researchers utilize Tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate in developing electrochemical sensors. These sensors detect analytes (e.g., glucose, DNA, or environmental pollutants) by measuring changes in electrical signals. The compound’s unique properties enhance sensor performance .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-12(2,3)20-7(17)5-16-6-13-9-8(16)10(18)14-11(19)15(9)4/h6H,5H2,1-4H3,(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFAUVLQXMJPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C1C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-methyl-2,6-dioxopurin-7-yl)acetate |
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